molecular formula C15H18FN3O3S B7586485 3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole

3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole

Cat. No. B7586485
M. Wt: 339.4 g/mol
InChI Key: AWUNPTHIZXSYTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole, also known as F13714, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of oxazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole is not fully understood, but it is believed to target specific pathways in the body that are involved in inflammation and cancer. 3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole has been shown to inhibit the activity of certain enzymes that are involved in the production of pro-inflammatory molecules, which may contribute to its anti-inflammatory effects. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory molecules, such as cytokines, in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects. Additionally, 3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole has been shown to have antibacterial activity against certain types of bacteria.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole in lab experiments is its diverse range of potential applications. It has been shown to have anti-inflammatory, anti-cancer, and antibacterial properties, making it a versatile compound for research. However, one limitation is that the mechanism of action of 3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole is not fully understood, which may make it difficult to design experiments that target specific pathways.

Future Directions

There are several future directions for research on 3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole. One potential direction is to further investigate its anti-inflammatory and anti-cancer properties, with the goal of developing new therapies for these conditions. Another potential direction is to investigate its antibacterial properties, with the goal of developing new antibiotics to combat antibiotic-resistant bacteria. Additionally, further research is needed to fully understand the mechanism of action of 3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole, which may lead to the development of more targeted therapies.

Synthesis Methods

The synthesis of 3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole involves the reaction of 4-[(4-Fluorophenyl)methyl]piperazine and 2-chlorooxalyl chloride, followed by the addition of sodium methoxide to form the final product. This method has been optimized to produce high yields of 3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole with good purity.

Scientific Research Applications

3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory and anti-cancer agent. Recent studies have also shown that 3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole has the ability to inhibit the growth of certain types of bacteria, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

3-[[4-[(4-fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O3S/c16-14-3-1-13(2-4-14)11-18-6-8-19(9-7-18)23(20,21)12-15-5-10-22-17-15/h1-5,10H,6-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUNPTHIZXSYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)S(=O)(=O)CC3=NOC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole

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